Methyl 4-fluoro-2,3-dimethoxybenzoate Methyl 4-fluoro-2,3-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18604097
InChI: InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11FO4
Molecular Weight: 214.19 g/mol

Methyl 4-fluoro-2,3-dimethoxybenzoate

CAS No.:

Cat. No.: VC18604097

Molecular Formula: C10H11FO4

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-2,3-dimethoxybenzoate -

Specification

Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
IUPAC Name methyl 4-fluoro-2,3-dimethoxybenzoate
Standard InChI InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3
Standard InChI Key XCLLUHDVGKWIFS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1OC)F)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 4-fluoro-2,3-dimethoxybenzoate features a benzene ring substituted with:

  • A fluorine atom at the para-position (C4),

  • Methoxy groups at the ortho-positions (C2 and C3),

  • A methyl ester at the C1 position.

The IUPAC name, methyl 4-fluoro-2,3-dimethoxybenzoate, reflects this substitution pattern. The SMILES notation (O=C(OC)C(C(OC)=C1OC)=CC=C1F) and molecular weight of 214.19 g/mol further define its identity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H11FO4\text{C}_{10}\text{H}_{11}\text{FO}_4
Molecular Weight214.19 g/mol
CAS Number1803873-65-5
Purity≥95%
IUPAC NameMethyl 4-fluoro-2,3-dimethoxybenzoate

Spectroscopic Characterization

While experimental spectral data (NMR, IR) for this compound is limited in public databases, its structural analogs provide insights. For example, 1-fluoro-2,3-dimethoxybenzene (CAS: 394-64-9) exhibits a boiling point of 175.9°C and density of 1.102 g/cm³ . The ester group in methyl 4-fluoro-2,3-dimethoxybenzoate likely introduces additional carbonyl stretching vibrations (~1700 cm⁻¹ in IR) and distinct 13C^{13}\text{C} NMR signals for the ester carbonyl (δ ~165-170 ppm) and methoxy groups (δ ~55 ppm).

Synthesis and Manufacturing Processes

Retrosynthetic Considerations

The compound can theoretically be synthesized via:

  • Esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol.

  • Friedel-Crafts acylation of a fluorinated toluene derivative, followed by esterification.

A patent (CN110903176A) describing the synthesis of 4-fluoro-2-methylbenzoic acid via Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride offers a potential model . Adapting this route, m-fluorotoluene could react with a methoxy-substituted acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form a ketone intermediate, which would then undergo esterification and demethylation steps.

Optimized Reaction Conditions

Key parameters for Friedel-Crafts acylation include:

  • Catalyst: Anhydrous AlCl₃ (1.1 equiv),

  • Solvent: 1,2-Dichloroethane (0°C to 10°C),

  • Reagents: Trichloroacetyl chloride (1.1 equiv) .

For the esterification step, acid-catalyzed (H₂SO₄) reaction of the benzoic acid with methanol under reflux would yield the methyl ester. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography ensures ≥95% purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While direct data for methyl 4-fluoro-2,3-dimethoxybenzoate is sparse, its analog methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (CAS: 866082-30-6) has a molecular weight of 351.28 g/mol and is typically soluble in polar aprotic solvents (e.g., DCM, THF). Extrapolating, the title compound likely exhibits:

  • Melting Point: 80–100°C (estimated),

  • Solubility: Moderate in ethanol, DCM; low in water.

Reactivity and Functional Group Transformations

The electron-deficient aromatic ring (due to fluorine) and electron-rich methoxy groups create a polarized system amenable to:

  • Nucleophilic aromatic substitution at C4 (fluorine displacement),

  • Demethylation of methoxy groups under strong acids (e.g., BBr₃),

  • Hydrolysis of the ester to the carboxylic acid (base or acid catalysis).

Applications in Pharmaceutical and Materials Science

Role as a Synthetic Intermediate

Methyl 4-fluoro-2,3-dimethoxybenzoate serves as a precursor for:

  • Anticancer agents: Fluoro and methoxy substituents enhance membrane permeability and target binding in kinase inhibitors.

  • Agrochemicals: Modified benzoates are used in herbicide formulations for selective weed control.

Case Study: Analogs in Drug Development

The structurally related methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (VCID: VC16557633) demonstrates bioactivity in preliminary assays, highlighting the potential of fluoro-methoxy benzoates in hit-to-lead optimization.

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